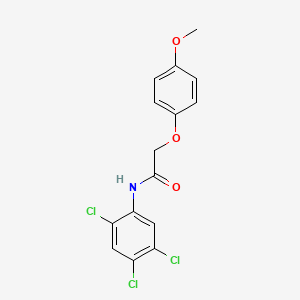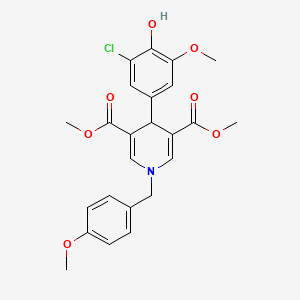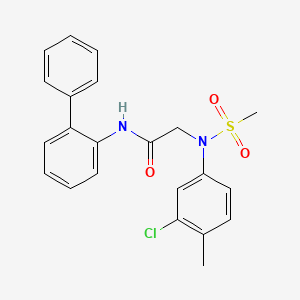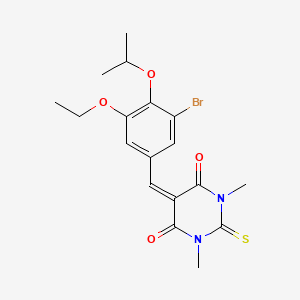![molecular formula C22H20ClN3O6S B3553204 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B3553204.png)
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide
Overview
Description
4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxy-5-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is commonly referred to as CBMN, and it is a synthetic analog of the natural compound N-(2-methoxy-5-nitrophenyl)-4-(2-chlorophenyl)benzamide. CBMN is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of CBMN involves the inhibition of various enzymes, including carbonic anhydrase and histone deacetylase. These enzymes play a critical role in various cellular processes, including proliferation and differentiation. By inhibiting these enzymes, CBMN can disrupt these processes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CBMN has been shown to have various biochemical and physiological effects. In addition to its inhibition of enzymes involved in cancer cell proliferation, CBMN has also been shown to inhibit the activity of enzymes involved in inflammation and angiogenesis. CBMN has also been shown to have antioxidant properties, which may contribute to its potential in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CBMN in lab experiments is its potency as an inhibitor of various enzymes. This makes it a valuable tool in the study of various cellular processes, including cancer cell proliferation and differentiation. However, CBMN has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments.
Future Directions
CBMN has shown promising results in various fields of scientific research, including cancer research and inflammation. Future research should focus on the development of more efficient synthesis methods for CBMN and the optimization of its properties, including solubility and stability. Additionally, further studies are needed to explore the potential of CBMN in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, CBMN is a synthetic analog of the natural compound N-(2-methoxy-5-nitrophenyl)-4-(2-chlorophenyl)benzamide that has shown promising results in various fields of scientific research. CBMN has the potential to be a valuable tool in the study of various cellular processes, including cancer cell proliferation and differentiation. Further research is needed to optimize the properties of CBMN and explore its potential in the treatment of various diseases.
Scientific Research Applications
CBMN has been extensively studied for its potential in various fields of scientific research. One of the most promising applications of CBMN is in the field of cancer research. CBMN has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, CBMN has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, making it a potential candidate for the development of new cancer therapies.
properties
IUPAC Name |
4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(2-methoxy-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O6S/c1-32-21-12-11-18(26(28)29)13-20(21)24-22(27)15-7-9-17(10-8-15)25(33(2,30)31)14-16-5-3-4-6-19(16)23/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROKVUYTNGRCJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3553125.png)
![N~1~-(3,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3553127.png)
![N~1~-(4-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3553135.png)

![3-(5-{[4-(acetyloxy)benzoyl]amino}-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid](/img/structure/B3553144.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(4-morpholinylsulfonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B3553157.png)
![N-{4-[(phenylthio)methyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3553166.png)

![N~2~-(2-methoxy-5-methylphenyl)-N~1~-{2-methyl-4-[(phenylthio)methyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3553178.png)
![isopropyl 3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3553199.png)

![ethyl (4-{[3-(3-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3553216.png)
![N-(2-chlorophenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3553224.png)